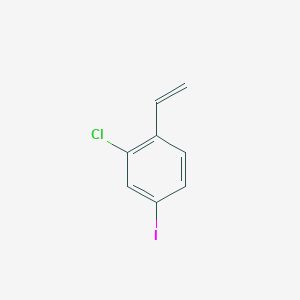

p-Iodo-a-chlorostyrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

P-Iodo-a-chlorostyrene is a type of organic compound that is part of the halogenated styrene family . It is related to p-chlorostyrene, which is a colorless liquid used in various applications . The synthesis of p-iodo, p-bromo, and p-chloro α,β-unsaturated ketones involves the reaction of β-diketones or α-hydroxymethylenecycloalkanones with triphenylphosphine dihalides .

Synthesis Analysis

The synthesis of p-iodo, p-bromo, and p-chloro α,β-unsaturated ketones involves the reaction of β-diketones or α-hydroxymethylenecycloalkanones with triphenylphosphine dihalides . The reactions are conveniently carried out in benzene at room temperature, while with triphenylphosphine diiodide the reactions are best performed in refluxing acetonitrile .Molecular Structure Analysis

The molecular structure of p-iodo, p-bromo, and p-chloro-bis(imino)phosphoranes differs from that of conventional amino-bis(imino)phosphoranes . The monomers are highly reactive compounds with relatively small adiabatic singlet-triplet energy differences .Applications De Recherche Scientifique

Pd/C-Catalyzed Reactions

p-Iodo-a-chlorostyrene can be used in Pd/C-catalyzed reactions. These reactions, including reduction reactions and cross-coupling reactions, play an irreplaceable role in modern organic synthesis . The heterogeneous Pd/C catalyst system offers an alternative protocol that has particular advantages and applications .

Cationic Polymerization

p-Iodo-a-chlorostyrene can be used in cationic polymerization of p-methylstyrene using various metal chlorides . This process is important for both industrial applications and fundamental research in polymer synthesis and physics .

Synthesis of Polystyrene Derivatives

Polystyrene and its derivatives are important polymeric materials. p-Iodo-a-chlorostyrene can be used in the synthesis of these materials . These materials are widely synthesized through coordination, radical, anionic, and cationic polymerization techniques .

Controlled Polymerization

p-Iodo-a-chlorostyrene can be used in the controlled polymerization of styrene and a-chlorostyrene . This initiating system is efficient for the synthesis of star-shaped poly(pMeSt)s via the arm-first method .

Living Carbocationic Polymerization

p-Iodo-a-chlorostyrene can be used in living carbocationic polymerization . This process involves the polymerization of p-chlorostyrene by the 2-chloro-2,4,4-trimethylpentane/TiCl4 initiating system .

Synthesis of Block Copolymers

p-Iodo-a-chlorostyrene can be used in the synthesis of block copolymers . This process involves the blocking of tetrahydrofuran (THF) from the sec-benzylic chlorine end-group of PpClSt in the presence of AgPF6 in THF at room temperature .

Propriétés

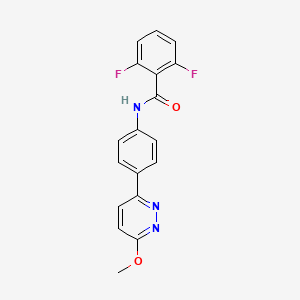

IUPAC Name |

2-chloro-1-ethenyl-4-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClI/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFRQNKPENILMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Iodo-a-chlorostyrene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2641254.png)

![2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2641255.png)

![tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2641257.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2641260.png)

![methyl 6-acetyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641264.png)

![8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2641266.png)

![(E)-2-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]ethenesulfonamide](/img/structure/B2641268.png)

![6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2641270.png)